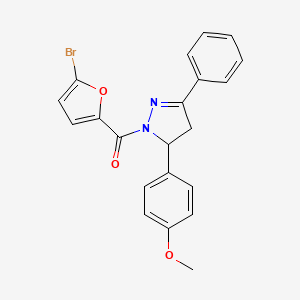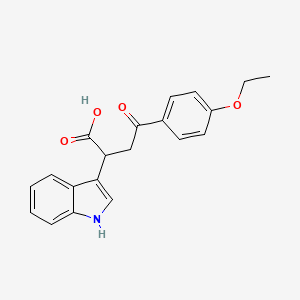
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, also known as EIPMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EIPMA is a derivative of indole-3-acetic acid, a plant hormone involved in growth and development. EIPMA has been found to have a variety of biological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has also been shown to activate certain signaling pathways involved in apoptosis and immune function.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, studies have shown that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can also inhibit the growth of bacteria and fungi. 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
未来方向
There are many potential future directions for research on 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs. Another area of research could focus on its effects on the immune system, and its potential applications in the treatment of autoimmune diseases. Additionally, further studies could investigate its effects on oxidative stress and its potential as a treatment for related diseases.
合成方法
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of indole-3-acetic acid with various reagents. One common method involves the use of ethyl bromoacetate and sodium hydride to form the intermediate compound, which is then reacted with 4-ethoxyphenylboronic acid to yield the final product.
科学研究应用
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific fields. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
Another area of research has focused on 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid's effects on the immune system. Studies have shown that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can stimulate the production of cytokines, which are important signaling molecules involved in the immune response. This suggests that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid may have potential applications in the development of immunotherapies for a variety of diseases.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-25-14-9-7-13(8-10-14)19(22)11-16(20(23)24)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQZCARNHZPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

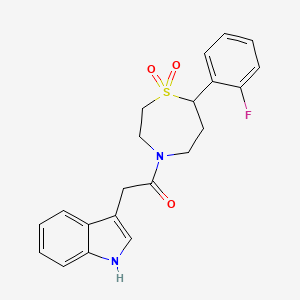
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849595.png)
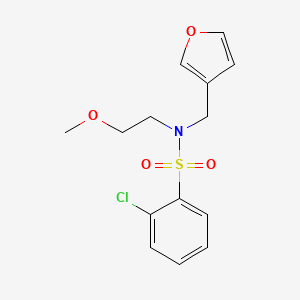
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/no-structure.png)

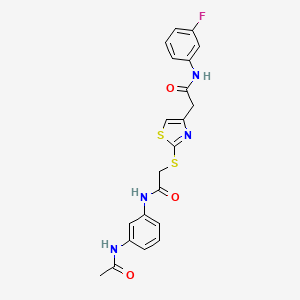

![(3-Fluoropyridin-4-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849603.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2849604.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2849605.png)
![ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2849606.png)
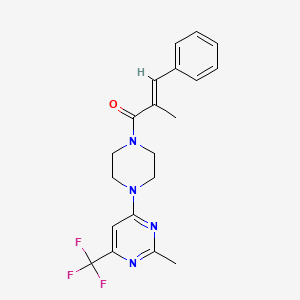
![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)
